Technical Whitepaper: 3-(Sulfanylmethyl)benzonitrile
Technical Whitepaper: 3-(Sulfanylmethyl)benzonitrile
The following technical guide provides an in-depth analysis of 3-(Sulfanylmethyl)benzonitrile, structured for researchers and drug development professionals.
A Bifunctional Linker for Orthogonal Drug Design
CAS Number: 97136-91-9 Synonyms: 3-Cyanobenzyl mercaptan; 3-(Mercaptomethyl)benzonitrile; m-Cyanobenzyl thiol
Executive Summary
3-(Sulfanylmethyl)benzonitrile (CAS 97136-91-9) represents a critical class of bifunctional aromatic building blocks used in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its two functional handles: a nucleophilic thiol (-SH) group and an electrophilic nitrile (-CN) group. This dual functionality allows for sequential, selective derivatization—making it an ideal scaffold for fragment-based drug discovery (FBDD), the synthesis of heterocycles (e.g., thiazoles, tetrazoles), and the construction of proteolysis-targeting chimeras (PROTACs).
This guide details the synthesis, reactivity, and handling of 3-(Sulfanylmethyl)benzonitrile, emphasizing protocols that mitigate the common pitfalls of thiol chemistry, such as oxidative dimerization and sulfide formation.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Data |
| Molecular Formula | C₈H₇NS |
| Molecular Weight | 149.21 g/mol |
| Physical State | Low-melting solid or viscous liquid (Ambient) |
| Boiling Point (Predicted) | ~280°C (at 760 mmHg) |
| Density (Predicted) | ~1.15 g/cm³ |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in Water |
| pKa (Thiol) | ~9.5–10.0 (Typical for benzyl thiols) |
Structural Insight: The meta-substitution pattern offers a unique geometric vector compared to the more common para-isomers, influencing the binding pose of derived pharmacophores in enzyme pockets.
Synthetic Pathway: The Thiourea Protocol
While direct nucleophilic substitution of benzyl halides with sodium hydrosulfide (NaSH) is possible, it frequently yields dialkyl sulfide byproducts (R-S-R) due to the high nucleophilicity of the intermediate thiolate. To ensure high purity and yield, the Isothiouronium Salt Method is the industry standard for synthesizing 3-(Sulfanylmethyl)benzonitrile.
Reaction Mechanism
The synthesis proceeds in two distinct steps:
-
Alkylation: 3-(Bromomethyl)benzonitrile reacts with thiourea to form a stable S-benzylisothiouronium bromide salt. This step effectively "masks" the sulfur, preventing over-alkylation.
-
Hydrolysis: The salt is cleaved under mild alkaline conditions to release the free thiol.
Visualization of Synthesis
Figure 1: Stepwise synthesis of 3-(Sulfanylmethyl)benzonitrile via isothiouronium intermediate.
Detailed Experimental Protocol
Note: All steps involving thiols must be performed in a fume hood due to potent stench.
Step 1: Formation of Isothiouronium Salt
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(bromomethyl)benzonitrile (1.0 eq) in ethanol (5 mL/mmol).
-
Reagent Addition: Add thiourea (1.1 eq). The slight excess ensures complete consumption of the bromide.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.
-
Validation: Monitor by TLC (SiO₂, 20% EtOAc/Hexanes). The starting bromide spot (high R_f) should disappear, replaced by a baseline spot (salt).
-
-
Isolation: Cool to room temperature. The isothiouronium salt often precipitates. If so, filter and wash with cold ethanol. If not, proceed directly to hydrolysis (one-pot method).
Step 2: Alkaline Hydrolysis
-
Hydrolysis: To the reaction mixture (or resuspended salt), add aqueous NaOH (2.5 eq, 10% w/v solution).
-
Reflux: Heat to mild reflux for 2 hours under an inert atmosphere (N₂ or Ar).
-
Critical Control: The inert atmosphere prevents the oxidation of the evolving thiol into a disulfide (Ar-S-S-Ar).
-
-
Work-up:
-
Cool the mixture and acidify carefully with dilute HCl to pH ~5–6.
-
Extract with Dichloromethane (DCM) (3x).
-
Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Purify the crude oil via flash column chromatography (SiO₂).
-
Eluent: Gradient of 0% → 10% EtOAc in Hexanes.
-
Note: Thiols are less polar than their corresponding alcohols but can streak on silica.
-
Reactivity & Applications in Drug Discovery[1]
The value of CAS 97136-91-9 lies in its ability to serve as a "switchable" linker.
Reactivity Map
The molecule possesses two distinct reactive centers:
-
Thiol (-SH): Highly nucleophilic, prone to oxidation, soft base.
-
Nitrile (-CN): Electrophilic carbon, prone to hydrolysis or reduction.
Figure 2: Divergent synthetic utility of the thiol and nitrile handles.
Strategic Applications
-
Fragment-Based Drug Discovery (FBDD): The thiol group can form reversible covalent bonds with cysteine residues in proteins (e.g., covalent inhibitors), while the nitrile group interacts with the backbone via hydrogen bonding or pi-stacking within the hydrophobic pocket.
-
Tetrazole Bioisosteres: The nitrile group is a direct precursor to tetrazoles (via reaction with sodium azide), which serve as lipophilic bioisosteres for carboxylic acids in angiotensin II receptor antagonists (sartans).
-
PROTAC Linkers: The benzyl thiol moiety provides a rigid linker segment. The thiol can be alkylated with a PEG chain, while the nitrile is converted to an amine for attachment to an E3 ligase ligand.
Handling, Stability, and Safety
The "Stench" Factor
Like all low-molecular-weight thiols, 3-(Sulfanylmethyl)benzonitrile possesses a potent, disagreeable odor (skunk-like).
-
Containment: Handle only in a high-efficiency fume hood.
-
Decontamination: All glassware and spills should be treated with a bleach solution (sodium hypochlorite) or dilute hydrogen peroxide before removal from the hood. This oxidizes the thiol to the odorless sulfonic acid.
Oxidative Instability
Thiols oxidize to disulfides upon exposure to air.
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Stabilization: If long-term storage is required, conversion to the disulfide dimer is a viable strategy; the thiol can be regenerated in situ using reducing agents like DTT or TCEP.
References
-
Speziale, A. J. "The Synthesis of Benzyl Mercaptans." Organic Syntheses, Coll. Vol. 4, p. 401 (1963). Link
-
Kajigaeshi, S., et al. "Convenient synthesis of benzyl thioethers from benzyl halides using thiourea."[1] Arkivoc, 2010 (ix), 216-228.[1] Link
- Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley-Interscience, 2013.
-
BenchChem. "3-Bromo-2-(bromomethyl)benzonitrile Technical Guide." (Analogous chemistry for bromomethyl benzonitriles). Link
